1,3-Diethylbarbituric acid, also known as diethylmalonylurea, is a barbituric acid derivative. [, ] While historically significant for its sedative-hypnotic properties, this analysis focuses solely on its scientific research applications, excluding drug use, dosage, and side effects.
1,3-Diethylbarbituric acid serves as a versatile building block in organic synthesis and a model compound for studying various chemical phenomena, including hydrogen bonding, tautomerism, and supramolecular assembly. [, , ] Its diverse reactivity and well-defined structure make it valuable for developing novel methodologies and understanding fundamental chemical principles.
1,3-Diethylbarbituric acid is a member of the barbituric acid family, which is known for its sedative and hypnotic properties. This compound is synthesized from diethyl malonate and urea, reflecting the general structure of barbiturates that typically feature a pyrimidine ring with various substituents. The compound is classified under the category of barbiturates, which are central nervous system depressants used primarily in medical applications such as anesthesia and the treatment of epilepsy.
The synthesis of 1,3-diethylbarbituric acid generally involves the condensation of diethyl malonate with urea. A notable method utilizes sodium methoxide as a catalyst, which enhances the reaction efficiency and yield. The typical molar ratios for this reaction are approximately 1.2 to 1.3 moles of sodium methoxide to 1 mole each of diethyl malonate and urea .
The synthesis process involves heating a mixture of diethyl malonate and urea in the presence of sodium methoxide at controlled temperatures (around 64-68 °C) for several hours. After the reaction, the mixture is neutralized with hydrochloric acid to precipitate crude barbituric acid, which can be purified through recrystallization . The yield from this method can exceed 83%, significantly improving upon traditional methods which yield around 65% .
The molecular formula for 1,3-diethylbarbituric acid is . The structure features a pyrimidine ring with ethyl groups at the 1 and 3 positions, along with two carbonyl groups at positions 2 and 4. This configuration contributes to its pharmacological properties.
1,3-Diethylbarbituric acid can undergo various chemical reactions typical for barbiturates. These include:
The reactions often require specific conditions such as temperature control and the presence of catalysts to achieve desired yields and purities. For instance, reactions involving diazonium compounds typically require acidic conditions to facilitate coupling reactions .
The mechanism by which 1,3-diethylbarbituric acid exerts its effects involves modulation of neurotransmitter activity in the central nervous system. It primarily enhances the inhibitory action of gamma-aminobutyric acid (GABA) at GABA_A receptors, leading to increased neuronal inhibition.
Studies have shown that barbiturates can lower neuronal excitability, contributing to their sedative effects. This action is dose-dependent and varies based on individual metabolism and receptor sensitivity.
Relevant analyses indicate that while stable under standard conditions, care must be taken during storage to prevent degradation .
1,3-Diethylbarbituric acid has various scientific applications:
This compound exemplifies the broader class of barbiturates, which have been pivotal in both clinical settings and research environments for over a century.
Barbituric acid (BA), first synthesized in 1864 by Adolf von Baeyer via condensation of urea and malonic acid, lacked intrinsic pharmacological activity but served as the foundational scaffold for sedative-hypnotic agents [1] [2]. The breakthrough emerged in 1903 with Emil Fischer and Joseph von Mering’s development of 5,5-diethylbarbituric acid (barbital), the first clinically viable barbiturate [2] [8]. This innovation initiated systematic exploration of N-alkyl and C5-substituted derivatives. By 1923, amobarbital (5-ethyl-5-isoamylbarbituric acid) joined the therapeutic arsenal, followed by over 50 clinically utilized analogs [2] .
Table 1: Key Barbituric Acid Derivatives and Substitution Patterns
Compound | Substitution Pattern | Primary Historical Use |
---|---|---|
Barbital (1903) | 5,5-diethyl | First hypnotic barbiturate |
Phenobarbital (1912) | 5-ethyl-5-phenyl | Anticonvulsant therapy |
Amobarbital (1923) | 5-ethyl-5-isopentyl | Sedative/hypnotic |
1,3-Diethylbarbituric acid | 1,3-diethyl | Synthetic intermediate |
Unlike 5,5-disubstituted variants, 1,3-diethylbarbituric acid (DEBA) remained pharmacologically inert due to its inability to traverse the blood-brain barrier. Its significance shifted to organic synthesis and coordination chemistry, serving as a ligand for metal complexes and catalyst in Knoevenagel condensations [3] [10]. This transition underscored a critical structure-activity principle: hypnotic/anesthetic properties require lipophilic 5,5-substituents, while N-alkylation modulates pharmacokinetics [1] [8].
The strategic placement of ethyl groups at nitrogen atoms (N1 and N3) fundamentally altered DEBA’s physicochemical behavior relative to barbituric acid or 5,5-disubstituted analogs:
Table 2: Molecular Properties of DEBA vs. 5,5-Diethylbarbituric Acid
Property | 1,3-Diethylbarbituric Acid | 5,5-Diethylbarbituric Acid (Barbital) |
---|---|---|
Molecular Formula | C8H12N2O3 | C8H12N2O3 |
Melting Point | 121–123°C | 188–192°C (polymorph-dependent) |
pKa | >12 | 7.4 |
H-Bond Donors | 0 | 2 |
Enthalpy of Formation (ΔfH° gas, kJ/mol) | -611.9 ± 2.0 | -705.2 ± 1.5 (estimated) |
Lipophilicity (Log P) | 0.95 | 0.65 |
Thermochemical analyses reveal DEBA’s enhanced volatility relative to barbital. Its enthalpy of sublimation (ΔsubH°) is 104.6 kJ/mol, lower than phenobarbital’s (≈120 kJ/mol), attributable to weaker intermolecular forces in the absence of H-bonding [7]. DEBA’s crystalline lattice energy is consequently reduced, aligning with its lower melting point [5] [7].
DEBA’s chemical behavior is governed by quantum mechanical principles and thermodynamic analyses:
Table 3: Computational and Experimental Insights into DEBA Reactivity
Parameter | Experimental Data | Computational Method (G4) | Application |
---|---|---|---|
ΔfH°(g) | -611.9 ± 2.0 kJ/mol | -612.5 kJ/mol | Stability prediction |
Ionization Energy | 9.8 eV (estimated) | 9.72 eV | Redox behavior |
C5–H Bond Dissociation Energy | 375 kJ/mol | 378 kJ/mol | Radical reactions |
Carbonyl Stretching (νmax) | 1745, 1690 cm⁻¹ | 1751, 1683 cm⁻¹ (scaled) | Complexation propensity |
CAS No.: 572-32-7
CAS No.: 712349-95-6
CAS No.: 105373-75-9
CAS No.: 548-74-3
CAS No.: 41758-43-4
CAS No.: 571-72-2